(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Description
Properties
IUPAC Name |
benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection via Carbamate Installation
This method involves selective protection of the primary and secondary amines of (R)-3-hydroxypropane-1,2-diamine. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced sequentially to avoid cross-reactivity.
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Boc Protection of the Primary Amine :
The primary amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–25°C, achieving yields of 85–92%. -
Cbz Protection of the Secondary Amine :
The secondary amine is then reacted with benzyl chloroformate (Cbz-Cl) under alkaline conditions. Sodium bicarbonate (NaHCO₃) in a water/THF biphasic system at 0°C prevents over-reaction, yielding 78–84%.
Key Optimization Parameters :
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Temperature control during Cbz installation minimizes epimerization.
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Use of anhydrous solvents (e.g., THF over DMF) reduces hydrolysis side reactions.
Stereoselective Synthesis from Chiral Pool Precursors
To preserve the (R)-configuration, researchers employ chiral starting materials such as (R)-3-amino-1,2-propanediol. This approach avoids racemization during carbamate formation.
Activation of Hydroxyl Groups for Amine Coupling
The hydroxyl group in (R)-3-amino-1,2-propanediol is activated using carbonyldiimidazole (CDI), enabling nucleophilic attack by tert-butylamine and benzylamine.
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CDI-Mediated Activation :
(R)-3-Amino-1,2-propanediol is treated with CDI in dimethylformamide (DMF) at 25°C for 2 hours, forming an imidazolide intermediate. Subsequent addition of tert-butylamine and benzylamine yields the dicarbamate product.
Reaction Conditions :
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Nuclear magnetic resonance (NMR) confirms stereochemistry:
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¹H NMR : δ 1.42 (s, 9H, Boc CH₃), 3.85–4.10 (m, 2H, CH₂N), 5.10 (s, 2H, Cbz CH₂), 7.30–7.40 (m, 5H, aromatic).
Alternative Routes: Solid-Phase and Flow Chemistry
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the diol on Wang resin allows iterative Boc/Cbz protection. After coupling, the product is cleaved using trifluoroacetic acid (TFA), achieving 70–75% yield with >99% enantiomeric excess (ee).
Advantages :
Continuous-Flow Microreactor Systems
Microreactors enhance mixing and heat transfer, critical for exothermic carbamate formation. Using a tubular reactor (residence time: 10 minutes, 50°C), yields improve to 88% with 98% ee.
Critical Challenges and Mitigation Strategies
Industrial-Scale Manufacturing Considerations
Large-scale synthesis (≥100 kg) employs:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of benzyl and tert-butyl derivatives with various functional groups.
Scientific Research Applications
®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate and its analogs:
Key Observations:
Substituent Effects: Halogenation (e.g., iodine in , bromine in ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Backbone Modifications :
- Extending the chain from 3-hydroxypropane to 4-hydroxybutane () reduces molecular weight by ~30% due to fewer complex substituents.
- Branched chains (e.g., 3,3-dimethylbutane in ) alter spatial arrangement, impacting crystallinity and melting points.
Stereochemistry :
- The R-configuration in vs. S-configuration in and may lead to divergent biological activities, as enantiomers often exhibit distinct interactions with chiral biomolecules.
Biological Activity
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, with CAS Number 1263045-28-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C16H23N2O5
- Molecular Weight : 305.37 g/mol
- Structure : The compound features a dicarbamate structure, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve inhibition of bacterial growth through interference with cellular functions.
- Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1: Antimicrobial Efficacy
- Method: Disc diffusion method was employed to assess antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Results: Zones of inhibition were measured, showing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 64 |
- Study 2: Anticancer Activity
- Cell Lines: HeLa and MCF-7 were used to evaluate cytotoxic effects.
- Results: The compound exhibited IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The proposed mechanisms underlying the biological activities include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins.
- Enzyme Interaction : Potential inhibition of topoisomerases, which are critical for DNA replication and repair processes.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling tert-butyl and benzyl carbamate groups to a 3-hydroxypropane-1,2-diyl backbone using carbodiimide-mediated amidation or urea-forming reactions. Yield optimization (e.g., 72% in ) requires precise stoichiometric control of reagents like EDCI/HOBt, inert atmosphere conditions, and purification via flash chromatography or HPLC .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodology :
- 1H/13C-NMR : Identifies rotameric conformers (e.g., δ 2.99–3.26 ppm for diastereotopic protons in ) and confirms stereochemistry.
- HRMS : Validates molecular weight (e.g., [M+Na]+ at 701.1818 m/z in ).
- HPLC : Assesses purity (e.g., tR = 2.76 min in ) .
Q. How are diastereomeric impurities managed during synthesis?
- Methodology : Diastereomeric ratios (e.g., 50/50 in ) are minimized using chiral auxiliaries or enantioselective catalysts. Purification via preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) resolves isomers effectively .
Advanced Research Questions
Q. What advanced NMR strategies resolve conformational dynamics in this carbamate derivative?
- Methodology : Variable-temperature (VT) NMR studies (e.g., 298 K in ) and 2D techniques (NOESY, ROESY) analyze rotamer populations. For example, splitting in aromatic regions (δ 6.44–8.03 ppm) indicates slow exchange between conformers .
Q. How can computational modeling predict structure-activity relationships (SAR) for Apelin-13 mimetic activity?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions between the carbamate’s hydroxypropane backbone and Apelin receptor residues. QSAR models correlate substituent effects (e.g., iodine in vs. bromine in ) with binding affinity .
Q. What strategies address inconsistencies in mass spectrometry or NMR data across synthetic batches?
- Methodology :
- Isotopic pattern analysis : Confirms halogen presence (e.g., bromine doublets at 753.0799/755.0745 m/z in ).
- Dynamic light scattering (DLS) : Detects aggregates affecting NMR line shapes.
- Batch-to-batch comparison : Cross-references melting points (e.g., 81°C in vs. 93°C in ) to identify impurities .
Q. How do steric and electronic effects of substituents influence diastereoselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
